5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Description
Nomenclature and Identification Parameters
IUPAC Naming and Alternative Nomenclature
The systematic IUPAC name for this compound is 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde , reflecting its fused bicyclic structure comprising a pyrrole ring annulated with a pyridine moiety. The numbering begins at the pyrrole nitrogen, with substituents at positions 4 (carbaldehyde), 5 (chloro), and 6 (iodo). Alternative names include 5-Chlor-6-iod-1H-pyrrolo[2,3-b]pyridin-4-carbaldehyd (German) and 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldéhyde (French). Non-IUPAC designations, such as CHLOROIODOPYRROLOPYRIDINECARBALDEHYDE HB561234 , appear in vendor catalogs.
CAS Registry Number (1246088-64-1)
The Chemical Abstracts Service (CAS) Registry Number 1246088-64-1 uniquely identifies this compound across scientific and commercial databases. This identifier is critical for regulatory compliance, patent applications, and material safety documentation.
MDL Number (MFCD17171349)
The MDL Number MFCD17171349 is assigned to this compound in chemical databases, facilitating precise tracking in synthesis workflows.
PubChem Substance ID (329772096)
PubChem lists this compound under Substance ID 329772096 , providing access to its physicochemical properties, spectral data, and vendor information.
ChemSpider ID (25999897)
ChemSpider ID 25999897 offers structural validation, including molecular formula (C~8~H~4~ClIN~2~O ), molecular weight (306.49 g/mol ), and SMILES notation (O=CC1C(Cl)=C(I)N=C2NC=CC2=1 ).
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1246088-64-1 |
| MDL Number | MFCD17171349 |
| PubChem Substance ID | 329772096 |
| ChemSpider ID | 25999897 |
Historical Context of Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo[2,3-b]pyridines, or 7-azaindoles, emerged as structurally simplified analogs of indoles, leveraging their bioisosteric relationship with purines. Early syntheses in the 1960s focused on Madelung and Fischer cyclization strategies, enabling access to halogenated derivatives through electrophilic substitution. The 1990s saw advancements in palladium-catalyzed cross-coupling reactions, which facilitated functionalization at the 3-position, a key site for introducing halogens or aldehydes. By the 2010s, these derivatives gained prominence in medicinal chemistry due to their kinase-inhibitory properties, exemplified by FDA-approved drugs targeting BRAF and c-Met kinases.
Position of this compound in Heterocyclic Chemistry
This compound belongs to the halogenated azaindole subclass, characterized by a pyrrolo[2,3-b]pyridine core with electron-withdrawing substituents (Cl, I) and a carbaldehyde group. Its structure aligns with type II kinase inhibitors, where the carbaldehyde may serve as a hydrogen-bond acceptor in enzyme active sites. The iodine atom at position 6 enhances reactivity for further functionalization via Suzuki-Miyaura or Ullmann couplings, making it a versatile intermediate in drug discovery.
In heterocyclic chemistry, pyrrolo[2,3-b]pyridines occupy a niche between indoles and pyridines, offering tunable electronic properties. The chloro and iodo substituents increase electrophilicity, enabling nucleophilic aromatic substitution—a strategy exploited in synthesizing antiviral and anticancer agents. The carbaldehyde group at position 4 provides a handle for Schiff base formation or reductive amination, expanding its utility in fragment-based drug design.
Properties
IUPAC Name |
5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXUNBNODWXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1H-Pyrrolo[2,3-b]pyridine
Initial bromination at the 5-position is achieved using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine. Alternatively, N-bromosuccinimide (NBS) with triethylamine in dichloromethane or tetrahydrofuran (THF) provides regioselective bromination.
Example Protocol
Sequential Halogenation for Chloro and Iodo Substituents
To introduce chlorine and iodine at positions 5 and 6, respectively, a two-step halogenation is employed:
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Chlorination : Treatment of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4–6 hours replaces the bromine with chlorine.
-
Iodination : Subsequent iodination using iodine monochloride (ICl) in acetic acid at 80°C for 2 hours installs the iodine atom.
Key Data
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | POCl₃ (excess) | 110°C | 5 h | 75% |
| 2 | ICl (1.2 equiv) | 80°C | 2 h | 62% |
Aldehyde Functionalization via Vilsmeier-Haack Reaction
The formyl group at position 4 is introduced via the Vilsmeier-Haack reaction, which involves treating the halogenated pyrrolo[2,3-b]pyridine with dimethylformamide (DMF) and phosphorus oxychloride.
Optimized Procedure
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Substrate : 5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine (5 mmol)
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Reagents : DMF (10 mL), POCl₃ (15 mmol)
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Conditions : Reflux at 90°C for 3 hours
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Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate
Mechanistic Insight
The reaction proceeds through electrophilic attack by the in situ-generated chloroiminium ion at the electron-rich 4-position, followed by hydrolysis to yield the aldehyde.
Alternative Route: Palladium-Catalyzed Cross-Coupling
For scalable synthesis, palladium-catalyzed cross-coupling reactions enable sequential halogenation. A Suzuki-Miyaura coupling with iodobenzene diacetate facilitates iodine insertion, while a Buchwald-Hartwig amination is avoided due to competing side reactions.
Representative Protocol
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Substrate : 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (5 mmol)
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Catalyst : Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv)
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Iodine Source : I₂ (1.5 equiv), CuI (0.5 equiv)
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Solvent : DMF (20 mL)
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Conditions : 120°C, 12 hours under N₂
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and recrystallized from ethanol. Analytical data matches literature reports:
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Molecular Formula : C₈H₄ClIN₂O
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¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 9.98 (s, 1H, CHO), 8.32 (s, 1H), 7.89 (s, 1H)
Challenges and Optimization Strategies
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Regioselectivity : Competing halogenation at adjacent positions is mitigated by steric bulk of substituents.
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Aldehyde Stability : The formyl group is prone to oxidation; reactions are conducted under inert atmosphere.
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Scalability : Batch-to-batch consistency improves with automated temperature control during iodination.
Comparative Analysis of Methods
| Method | Halogenation Efficiency | Aldehyde Yield | Scalability |
|---|---|---|---|
| Sequential Halogenation | High (Cl: 75%, I: 62%) | 58% | Moderate |
| Vilsmeier-Haack | N/A | 58% | High |
| Palladium-Catalyzed | I: 54% | 54% | Low |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine: This compound has potential applications in the development of pharmaceuticals, particularly as a building block for kinase inhibitors and other bioactive molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is largely dependent on its interactions with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes.
Comparison with Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 918515-16-9)
6-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190314-60-3)
- Structural Similarity : 0.89 ().
- Key Differences :
- Ketone (-CO-) at position 2 vs. aldehyde at position 4.
- Lacks iodine at position 5.
- Implications :
Comparative Data Table
Biological Activity
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, as well as its relevance in drug development.
- Molecular Formula : C₈H₄ClIN₂O
- Molecular Weight : 306.49 g/mol
- CAS Number : 1246088-64-1
- MDL Number : MFCD17171349
The compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µM |
| Escherichia coli | 100 µM |
| Streptococcus agalactiae | 75 µM |
The compound exhibited notable activity against Staphylococcus aureus, with an MIC of 50 µM, indicating its potential as a therapeutic agent against Gram-positive bacteria. Its efficacy against Escherichia coli and Streptococcus agalactiae suggests a broader spectrum of antibacterial action, although higher concentrations were required for inhibition .
Antiviral Activity
The compound's antiviral potential has also been explored. It has been reported to inhibit viral replication effectively in various assays.
Table 2: Antiviral Activity Data
| Virus Type | Effective Concentration (EC50) |
|---|---|
| Respiratory Syncytial Virus (RSV) | 5 μM |
| Hepatitis C Virus (HCV) | 7 μM |
In vitro studies demonstrated that this compound inhibited RSV with an EC50 value of 5 μM and showed significant activity against HCV with an EC50 of 7 μM. These findings position the compound as a promising candidate for further development as an antiviral agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial growth and viral replication processes. Molecular docking studies could provide insights into these interactions and guide future modifications to enhance efficacy.
Case Studies
Several case studies have documented the therapeutic potential of pyrrolopyridine derivatives:
- Case Study A : A derivative similar to 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine was tested for its ability to inhibit bacterial growth in clinical isolates. The study found that compounds with similar structural features showed enhanced activity against resistant strains of Staphylococcus aureus.
- Case Study B : In a preclinical model, a related compound demonstrated significant antiviral activity against HCV, leading to a reduction in viral load in treated subjects. The findings suggest that modifications to the pyrrole structure can enhance antiviral properties.
Q & A
Basic: What are the key synthetic routes for 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?
Methodological Answer:
The synthesis typically involves halogenation followed by oxidation to introduce the aldehyde group.
- Halogenation: Start with a pyrrolo[2,3-b]pyridine precursor. Chlorination at position 5 and iodination at position 6 can be achieved using reagents like NCS (N-chlorosuccinimide) and iodine monochloride (ICl) in anhydrous DMF at 60–80°C .
- Oxidation: Convert a methyl or hydroxymethyl group at position 4 to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane under reflux .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | NCS, DMF, 70°C | 75–85 | |
| Iodination | ICl, DMF, 60°C | 65–70 | |
| Oxidation | PCC, CH₂Cl₂, reflux | 50–60 |
Advanced: How can conflicting data on halogenation reaction yields be resolved?
Methodological Answer:
Discrepancies in yields (e.g., 65–85% for iodination) may stem from solvent purity , reaction time , or catalyst selection . To resolve:
Design of Experiments (DoE): Use factorial design to optimize variables (temperature, stoichiometry, solvent).
In Situ Monitoring: Employ techniques like HPLC or FTIR to track reaction progress .
Catalyst Screening: Test alternatives like CuI for iodination, which may improve regioselectivity and yield .
Basic: Which spectroscopic methods are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Use SHELX software for structure refinement, particularly for resolving halogen positions and verifying regiochemistry .
- Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 333.9 (C₈H₅ClIN₂O⁺) .
Advanced: What strategies exist for regioselective functionalization of the pyrrolopyridine core?
Methodological Answer:
- Directing Groups: Introduce temporary groups (e.g., boronic esters) to guide halogenation or cross-coupling reactions. For example, use Suzuki-Miyaura coupling with Pd catalysts to add aryl groups at position 6 .
- Protection/Deprotection: Protect the aldehyde with a ketal group during iodination to prevent side reactions .
Table: Functionalization Strategies
| Position | Strategy | Reagents | Yield Range (%) |
|---|---|---|---|
| 5 (Cl) | Electrophilic substitution | NCS, DMF | 70–85 |
| 6 (I) | Metal-catalyzed iodination | I₂, CuI | 60–75 |
| 4 (CHO) | Oxidation of -CH₂OH | PCC | 50–65 |
Biological: What in vitro assays are used to study its bioactivity?
Methodological Answer:
- Kinase Inhibition Assays: Test against FGFR (fibroblast growth factor receptor) or JAK kinases using fluorescence polarization .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values <10 µM suggest therapeutic potential .
- Molecular Docking: Perform with AutoDock Vina to predict binding affinity to SIRT2 or other targets. The aldehyde group may form hydrogen bonds with catalytic lysine residues .
Crystallography: How is SHELX software applied in its structural analysis?
Methodological Answer:
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
- Refinement: In SHELXL, apply TWIN and BASF commands to handle twinning (common in halogenated heterocycles) .
- Validation: Check R-factor convergence (<5%) and electron density maps for halogen positions.
Safety: What precautions are necessary when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
